(5-Aminooxan-2-yl)methanol synthesis pathway
(5-Aminooxan-2-yl)methanol synthesis pathway
Technical Guide: Synthesis of (5-Aminooxan-2-yl)methanol
Executive Summary
(5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydropyran) represents a critical scaffold in the development of glycomimetics , aminoglycoside antibiotics , and RNA-targeting small molecules . Its structure mimics 2,5-dideoxy-5-aminohexose sugars, functioning as a metabolically stable replacement for ribose or glucose in nucleoside analogs.
This guide details a robust, scalable synthesis pathway prioritizing stereochemical control and purification efficiency . Unlike generic reductive aminations that yield difficult-to-separate diastereomers, this protocol utilizes a Hydroboration-Azidation sequence to ensure high regio- and stereofidelity.
Retrosynthetic Analysis
To achieve the target molecule (1) , we disconnect the C5-nitrogen bond. The most reliable precursor is the corresponding 5-azido intermediate, which allows for stereochemical inversion if starting from an alcohol. The 5-hydroxy precursor can be accessed via the regioselective hydroboration of (3,4-dihydro-2H-pyran-2-yl)methanol .[1]
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Target: (5-Aminooxan-2-yl)methanol
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Key Intermediate: 5-Azido-2-(hydroxymethyl)tetrahydropyran
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Starting Material: (3,4-Dihydro-2H-pyran-2-yl)methanol (Commercially available)
Core Synthesis Pathway: The Hydroboration-Azidation Route
This pathway is selected for its ability to distinguish between the C4 and C5 positions on the pyran ring, a common challenge in pyran functionalization.
Step 1: Primary Alcohol Protection
The primary hydroxyl group at C2 must be protected to prevent interference during the mesylation step. A Silyl ether (TBDMS) is chosen for its stability against basic workups and ease of removal.
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Reagents: TBDMS-Cl, Imidazole, DMF.
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Mechanism: Nucleophilic substitution at Silicon.
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Outcome: tert-Butyl((3,4-dihydro-2H-pyran-2-yl)methoxy)dimethylsilane.
Step 2: Regioselective Hydroboration-Oxidation
This is the critical stereodefining step. Hydroboration of the enol ether double bond (C5=C6) typically occurs such that the boron adds to the less hindered/more electron-rich position. In 2-substituted-3,4-dihydro-2H-pyrans, the boron preferentially attacks C5 (beta to the ring oxygen) due to electronic directing effects of the enol ether, followed by oxidation to the alcohol.
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Reagents: 1. BH₃·THF (or 9-BBN for higher selectivity); 2. NaOH, H₂O₂.
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Causality: The boron atom coordinates to the electron-rich double bond. Steric hindrance from the C2-substituent directs the attack trans to the C2 group, setting the relative stereochemistry.
Step 3: Activation via Mesylation
The newly formed C5-alcohol is converted into a good leaving group (Mesylate).
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Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM, 0°C.
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Observation: The reaction must be kept cold to prevent elimination back to the alkene.
Step 4: Azide Displacement (Stereochemical Inversion)
Nucleophilic substitution with sodium azide proceeds via an SN2 mechanism, inverting the stereochemistry at C5. This allows access to specific cis or trans isomers depending on the hydroboration outcome.
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Reagents: NaN₃, DMF, 80°C.
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Safety: Azides are potential explosion hazards. Maintain temperature control and use blast shields.
Step 5: Staudinger Reduction & Global Deprotection
The azide is reduced to the amine using the Staudinger reaction (mild conditions), followed by acidic cleavage of the TBDMS group.
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Reagents: 1. PPh₃, THF/H₂O; 2. HCl (aq) or TBAF.
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Final Product: (5-Aminooxan-2-yl)methanol (isolated as HCl salt).
Visualized Workflow (DOT Diagram)
Caption: Figure 1. Step-wise synthetic flow for the high-fidelity preparation of (5-Aminooxan-2-yl)methanol via the Hydroboration-Azidation route.
Detailed Experimental Protocol
Note: All reactions involving boranes or azides must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.
Stage 1: Preparation of 5-Azido Intermediate
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Protection: Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (10.0 g, 87.6 mmol) in anhydrous DMF (50 mL). Add Imidazole (1.5 eq). Cool to 0°C. Add TBDMS-Cl (1.2 eq) portion-wise. Stir at RT for 4 hours. Quench with water, extract with Hexanes.
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Hydroboration: To the protected ether (10.0 g) in dry THF (100 mL) at 0°C, add BH₃·THF (1.0 M, 1.2 eq) dropwise. Stir for 2 hours.
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Oxidation: Carefully add 3M NaOH (30 mL) followed by 30% H₂O₂ (30 mL). Caution: Exothermic. Reflux for 1 hour. Extract with EtOAc.[2] Purify via silica flash chromatography (Hex/EtOAc) to isolate the 5-hydroxy derivative.
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Azidation: Dissolve the 5-hydroxy intermediate (5.0 g) in DCM (50 mL) and Et₃N (2.0 eq). Cool to 0°C. Add MsCl (1.2 eq) dropwise. Stir 1h. Wash with NaHCO₃, dry, and concentrate. Dissolve the crude mesylate in DMF (40 mL), add NaN₃ (2.0 eq), and heat to 80°C for 12 hours. Extract with Et₂O.
Stage 2: Reduction and Isolation
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Staudinger Reaction: Dissolve the crude azide in THF (50 mL). Add Triphenylphosphine (PPh₃, 1.5 eq). Stir until gas evolution (N₂) ceases (~2 hours). Add water (5 mL) and reflux for 3 hours to hydrolyze the aza-ylide.
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Deprotection: Concentrate the THF. Redissolve in MeOH (20 mL) and add 4M HCl in Dioxane (10 mL). Stir for 2 hours to remove the TBDMS group.
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Purification: Concentrate to dryness. The residue is the crude amine hydrochloride. Recrystallize from EtOH/Et₂O or purify via ion-exchange chromatography (Dowex 50W) eluting with NH₄OH to obtain the free base.
Data Summary & Troubleshooting
| Parameter | Specification / Condition | Troubleshooting Note |
| Starting Material | CAS 3749-36-8 (Dimer of acrolein derivative) | Ensure purity >95%; impurities affect hydroboration. |
| Hydroboration Yield | 75-85% | If regioselectivity is poor (C4 vs C5), switch to 9-BBN (sterically bulky). |
| Azidation Temp | 80°C | Do not exceed 90°C; risk of thermal decomposition of azide. |
| Final State | Colorless Oil (Free base) / White Solid (HCl salt) | Amine absorbs CO₂ from air; store under Argon. |
| Stereochemistry | Trans-relationship (major) | Use NOESY NMR to confirm relative stereochemistry of H2 and H5. |
References
- European Patent Office.EP 2376497 B1: 5-Amino-2-(1-hydroxy-ethyl)-tetrahydropyran derivatives. (Describes the synthesis of 5-amino-THP scaffolds for antibacterial use).
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Organic Chemistry Portal. Synthesis of Tetrahydropyrans - Prins Cyclization and Hydroboration methods. Available at: [Link]
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PubChem. (5-Aminopyridin-2-yl)methanol (Analogous heteroaromatic structure for reference). Available at: [Link]
